molecular formula C11H13BrO2 B14025606 Benzoic acid, 3-bromo-5-ethyl-, ethyl ester

Benzoic acid, 3-bromo-5-ethyl-, ethyl ester

Cat. No.: B14025606
M. Wt: 257.12 g/mol
InChI Key: GZIJOWMTYNNYDS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-ethylbenzoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the fifth position is replaced by an ethyl group. The carboxylic acid group is esterified with ethanol to form the ethyl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-ethylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3-ethylbenzoic acid, followed by esterification with ethanol. The bromination is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The esterification step involves reacting the brominated benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of ethyl 3-bromo-5-ethylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

ethyl 3-bromo-5-ethylbenzoate

InChI

InChI=1S/C11H13BrO2/c1-3-8-5-9(7-10(12)6-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

GZIJOWMTYNNYDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C(=O)OCC

Origin of Product

United States

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